molecular formula C10H10N2O2S B3170880 methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate CAS No. 946386-21-6

methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B3170880
CAS No.: 946386-21-6
M. Wt: 222.27 g/mol
InChI Key: MFZKBKUSEAHYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound that features a benzodiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the methylsulfanyl group and the carboxylate ester functionality imparts unique chemical properties to the molecule, making it a valuable target for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl 2-bromo-5-nitrobenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzodiazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or alternative esters.

Scientific Research Applications

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylsulfanyl)benzoate
  • 2-(Methylsulfanyl)ethanol
  • 5-Arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-ones

Uniqueness

Methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate is unique due to its benzodiazole ring system combined with the methylsulfanyl and carboxylate ester functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-methylsulfanyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-9(13)6-3-4-7-8(5-6)12-10(11-7)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZKBKUSEAHYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 5
methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.